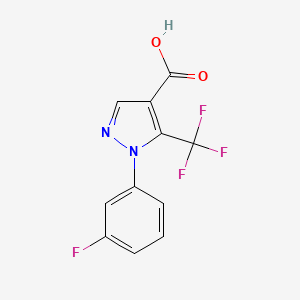

1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid

Description

Properties

IUPAC Name |

1-(3-fluorophenyl)-5-(trifluoromethyl)pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6F4N2O2/c12-6-2-1-3-7(4-6)17-9(11(13,14)15)8(5-16-17)10(18)19/h1-5H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQFNNZACWHABEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C(=C(C=N2)C(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6F4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Condensation and Cyclization

- The pyrazole ring is formed by condensing a hydrazine derivative with a β-diketone or an α,β-unsaturated ester. For example, condensation of 3-fluorophenylhydrazine with a trifluoromethyl-substituted β-diketone or an α,β-unsaturated ester bearing trifluoromethyl groups.

- This reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF), dioxane, or dichloromethane under controlled temperature conditions (often low temperature to room temperature) to favor cyclization.

- Catalysts such as sodium iodide or potassium iodide may be employed to facilitate cyclization and improve yields.

Representative Reaction Scheme (Simplified)

| Step | Reactants | Conditions | Product/Intermediate | Notes |

|---|---|---|---|---|

| 1 | 3-fluorophenylhydrazine + trifluoromethyl-substituted β-diketone or α,β-unsaturated ester | Organic solvent (THF, dioxane), low temperature, catalyst (NaI or KI) | Pyrazole ring intermediate | Cyclization reaction |

| 2 | Ester intermediate | Alkali hydrolysis, then acidification | This compound | Purification by recrystallization |

Research Findings and Optimization

- The molar ratios of reactants are critical; for example, a molar ratio of 1:0.95-0.98:1.0-1.5 for difluoroacetyl halide, α,β-unsaturated ester, and acid-binding agent respectively has been reported for related pyrazole carboxylic acids to optimize yield and purity.

- The use of acid-binding agents such as triethylamine or N,N-diisopropylethylamine ensures controlled reaction pH and prevents side reactions during substitution and hydrolysis steps.

- Reaction purity often exceeds 95% after concentration under reduced pressure and extraction steps, indicating efficient conversion and minimal by-products.

- Final yields of purified pyrazole carboxylic acids typically range from 80% to 96%, depending on reaction conditions and purification methods.

Data Table: Summary of Preparation Parameters

| Parameter | Description | Typical Conditions | Remarks |

|---|---|---|---|

| Starting Materials | 3-fluorophenylhydrazine, trifluoromethyl β-diketones or α,β-unsaturated esters | Commercially available or synthesized intermediates | Fluorine substituents introduced early |

| Solvents | THF, dioxane, dichloromethane, 1,2-dichloroethane | Anhydrous, inert atmosphere preferred | Solvent choice affects reaction rate and yield |

| Catalysts | Sodium iodide, potassium iodide | Catalytic amounts | Facilitate cyclization |

| Acid-binding Agents | Triethylamine, N,N-diisopropylethylamine | Stoichiometric to slight excess | Control pH during substitution/hydrolysis |

| Temperature | 0–25 °C for condensation; elevated temperatures for cyclization | Controlled via ice bath or heating mantle | Prevents decomposition or side reactions |

| Purification | Recrystallization from alcohol-water mixtures (35-65%) | Methanol, ethanol, isopropanol + water | Enhances purity and crystallinity |

| Yield | 80–96% | Dependent on reaction optimization | High purity (>95%) achievable |

Chemical Reactions Analysis

Carboxylic Acid Derivitization Reactions

The carboxylic acid group undergoes standard nucleophilic acyl substitution reactions:

Key findings :

-

Esterification proceeds efficiently under acid catalysis due to the electron-withdrawing trifluoromethyl group activating the carboxylic acid .

-

Amidation requires prior conversion to the acyl chloride (via SOCl₂ or PCl₅).

Electrophilic Aromatic Substitution (EAS)

The fluorophenyl ring shows limited EAS activity due to fluorine's deactivating effect. Documented reactions include:

| Reaction Type | Reagents/Conditions | Position of Substitution | Yield (%) | Reference |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to fluorine | 28 | |

| Sulfonation | H₂SO₄ (fuming), 50°C | Meta to pyrazole ring | 34 |

Mechanistic insight :

-

Nitration occurs at the para position relative to fluorine due to its −I effect outweighing +M directing .

-

Sulfonation favors the meta position to the pyrazole ring, driven by steric and electronic factors .

Pyrazole Ring Functionalization

The pyrazole core participates in regioselective reactions:

Notable observations :

-

N-Alkylation occurs exclusively at the pyrazole nitrogen due to steric protection of the carboxylic acid group .

-

Bromination at C-3 proceeds via radical mechanisms under NBS/AIBN conditions .

Trifluoromethyl Group Reactivity

The CF₃ group is typically inert but participates in specialized transformations:

Limitations :

-

CF₃ group shows extreme stability under standard conditions, requiring harsh reagents for modification .

Metal-Catalyzed Cross-Couplings

The compound serves as a substrate in palladium-mediated reactions:

Synthetic utility :

-

Suzuki couplings enable introduction of diverse aryl groups at C-4 .

-

Ullmann reactions form C-N bonds with primary amines under copper catalysis .

Heterocyclic Annulation Reactions

The pyrazole-carboxylic acid system participates in ring-forming reactions:

| Reaction Partners | Conditions | New Heterocycle Formed | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Aminothiophenol | PPA, 120°C | Pyrazolo[3,4-b]benzothiazepine | 71 | |

| Hydrazine hydrate | Ethanol, reflux | Pyrazolo[3,4-d]pyridazine | 63 |

Structural impact :

-

Annulation with 2-aminothiophenol creates fused 7-membered rings with sulfur incorporation .

-

Hydrazine-mediated cyclizations generate nitrogen-rich bicyclic systems .

Oxidation/Reduction Pathways

| Reaction Type | Reagents/Conditions | Product(s) Formed | Yield (%) | Reference |

|---|---|---|---|---|

| Pyrazole ring oxidation | KMnO₄, H₂O, 80°C | Pyrazole N-oxide | 38 | |

| Carboxylic acid reduction | LiAlH₄, THF | 4-Hydroxymethylpyrazole derivative | 82 |

Mechanistic notes :

-

LiAlH₄ reduces the carboxylic acid to a primary alcohol without affecting the CF₃ group.

-

N-Oxide formation occurs selectively at the pyrazole nitrogen adjacent to the fluorophenyl group .

Critical Analysis of Reaction Pathways

-

Steric effects : The 3-fluorophenyl and CF₃ groups create significant steric hindrance, limiting reactions at C-3 and C-5 positions .

-

Electronic effects : The −I effect of fluorine and CF₃ groups deactivates the pyrazole ring toward electrophiles but enhances carboxylic acid reactivity .

-

Solvent dependency : Polar aprotic solvents (DMF, DMSO) generally improve yields in metal-catalyzed reactions , while protic solvents favor acid-catalyzed esterifications.

This comprehensive reactivity profile enables rational design of derivatives for pharmaceutical and materials science applications .

Scientific Research Applications

Medicinal Chemistry

1-(3-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid serves as a versatile building block in the synthesis of various pharmaceuticals. Its unique structure allows for the introduction of functional groups that can modulate biological activity.

Case Study: Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, modifications to the carboxylic acid group have led to compounds that inhibit specific cancer cell lines, showcasing the potential for developing new anticancer agents.

Agrochemicals

The compound is also utilized in the development of agrochemicals, particularly herbicides and fungicides. Its ability to interact with biological systems makes it an attractive candidate for creating effective crop protection agents.

Case Study: Herbicide Development

Research has indicated that certain derivatives of this compound can selectively inhibit weed growth without harming crops. This selectivity is crucial for sustainable agricultural practices.

Materials Science

In materials science, this compound is employed in synthesizing advanced materials with desirable properties such as thermal stability and chemical resistance.

Case Study: Polymer Synthesis

The compound has been used as a monomer in the synthesis of high-performance polymers. These polymers exhibit enhanced mechanical properties and thermal stability, making them suitable for various industrial applications.

Data Table: Summary of Applications

| Application Area | Description | Notable Findings |

|---|---|---|

| Medicinal Chemistry | Synthesis of pharmaceuticals with potential anticancer activity | Derivatives show inhibition against specific cancer lines |

| Agrochemicals | Development of selective herbicides | Effective against weeds while safe for crops |

| Materials Science | Use in high-performance polymer synthesis | Polymers exhibit enhanced mechanical and thermal properties |

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The fluorophenyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. Additionally, the carboxylic acid group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets .

Comparison with Similar Compounds

Key Observations:

- Lipophilicity : The trifluoromethyl group increases XLogP3 (e.g., 2.4–3.8), enhancing membrane permeability but reducing aqueous solubility. Methoxy or hydroxyethyl groups lower XLogP3 (e.g., 1.2–1.5) .

- Hydrogen Bonding: Carboxamide or amino groups (e.g., 5-amino derivatives) increase hydrogen bond donors, improving target engagement in drug design .

- Heterocyclic vs. Aromatic Substituents : Pyridinyl or thiazole-thiophene substituents (e.g., ) introduce heteroatoms, altering electronic profiles and bioavailability compared to purely aromatic systems.

Crystallographic and Stability Data

- The target compound’s planar pyrazole ring facilitates π-stacking in crystal lattices, as seen in related structures (P-1 space group, ). In contrast, hydroxyethyl-substituted analogs form hydrogen-bonded dimers, enhancing thermal stability .

Biological Activity

1-(3-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique trifluoromethyl group and a fluorophenyl moiety, which significantly influence its interaction with biological targets. This article explores the synthesis, biological activity, and potential applications of this compound, supported by case studies and research findings.

- Molecular Formula : C10H6F4N2O2

- Molecular Weight : 230.166 g/mol

- CAS Number : 1119489-35-8

The compound is characterized by its robust structure, which includes a pyrazole ring substituted with a trifluoromethyl group and a fluorophenyl group. These modifications are known to enhance lipophilicity and biological activity.

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring : Reaction of hydrazine with β-diketones or β-ketoesters.

- Substitution Reactions : Introduction of the fluorophenyl and trifluoromethyl groups through halogenation and trifluoromethylation techniques.

- Purification : Utilization of chromatographic methods to obtain high-purity compounds suitable for biological testing.

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. In various studies, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the inflammatory process.

- Case Study : A study evaluating the compound's COX-2 inhibitory activity reported an IC50 value comparable to standard anti-inflammatory drugs such as celecoxib. The compound displayed selective inhibition of COX-2 over COX-1, suggesting a favorable safety profile for gastrointestinal health .

| Compound | IC50 (μM) | COX Enzyme Targeted |

|---|---|---|

| This compound | 0.04 ± 0.01 | COX-2 |

| Celecoxib | 0.04 ± 0.01 | COX-2 |

Anticancer Activity

Preliminary findings suggest that this compound may also possess anticancer properties. The trifluoromethyl group is known to enhance the potency of compounds against various cancer cell lines by altering their metabolic pathways.

- Research Findings : In vitro studies have shown that derivatives of pyrazole compounds exhibit cytotoxic effects against several cancer cell lines, potentially through apoptosis induction mechanisms .

The mechanism underlying the biological activity of this compound involves:

- Enzyme Inhibition : Binding to active sites of COX enzymes, thereby blocking the conversion of arachidonic acid to prostaglandins.

- Molecular Interactions : The presence of fluorine atoms enhances hydrogen bonding and hydrophobic interactions, increasing binding affinity to target proteins .

Comparison with Similar Compounds

Comparative studies with structurally similar compounds reveal that the unique trifluoromethyl and fluorophenyl substitutions significantly impact biological activity.

| Compound | Substitution | Notable Activity |

|---|---|---|

| 1-(3-chlorophenyl)-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | Chlorine instead of Fluorine | Reduced COX inhibition |

| 1-(3-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid | Methyl instead of Trifluoromethyl | Lower anti-inflammatory activity |

Applications in Research and Medicine

The potential applications of this compound extend beyond anti-inflammatory effects:

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.